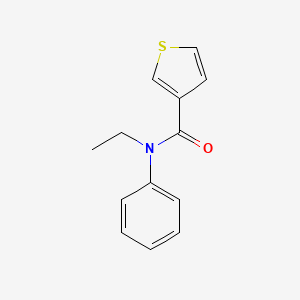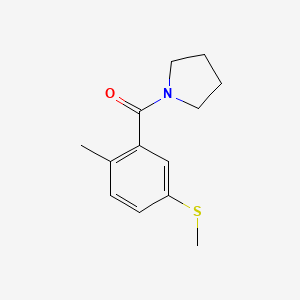
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone, also known as 5-MeO-MET, is a synthetic compound that belongs to the tryptamine class of drugs. It is a potent psychedelic substance that has been used for scientific research purposes. The chemical structure of 5-MeO-MET is similar to that of other tryptamine compounds, such as psilocybin and DMT.
作用機序
The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. Activation of this receptor by (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is thought to lead to the release of neurotransmitters such as dopamine and serotonin, which can cause changes in brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone are varied and complex. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. It can also cause alterations in brain function, including changes in perception, thought, and emotion. These effects are thought to be due to the activation of the serotonin 5-HT2A receptor by (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone.
実験室実験の利点と制限
One advantage of using (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in brain function and behavior. However, one limitation of using this compound is its potential for causing adverse effects, such as changes in heart rate and blood pressure. Careful dosing and monitoring is necessary to ensure the safety of study participants.
将来の方向性
There are several future directions for research on (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its use as a tool for investigating the neural basis of consciousness and altered states of consciousness. Further research is needed to fully understand the effects of this compound and its potential applications.
合成法
The synthesis of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 5-methylthiophene-2-carboxylic acid with methylamine to form the corresponding amide. This amide is then reduced using sodium borohydride to yield the final product, (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone has been used extensively in scientific research to investigate its effects on the brain and behavior. It is known to interact with the serotonin receptors in the brain, which are responsible for regulating mood, cognition, and perception. Studies have shown that (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone can induce profound alterations in consciousness, including changes in perception, thought, and emotion.
特性
IUPAC Name |
(2-methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-6-11(16-2)9-12(10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPVMDQFZVRECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

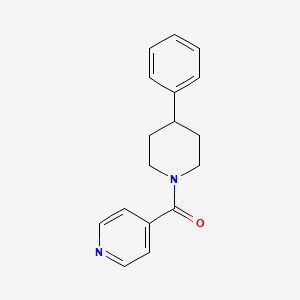

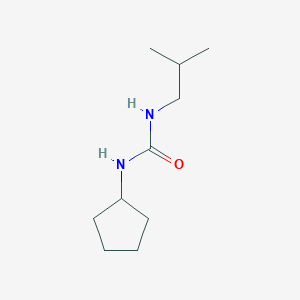
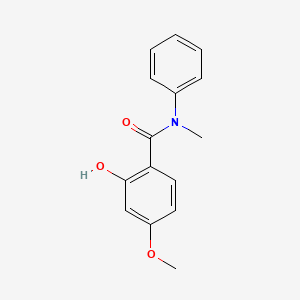
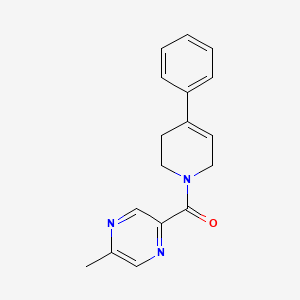



![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
